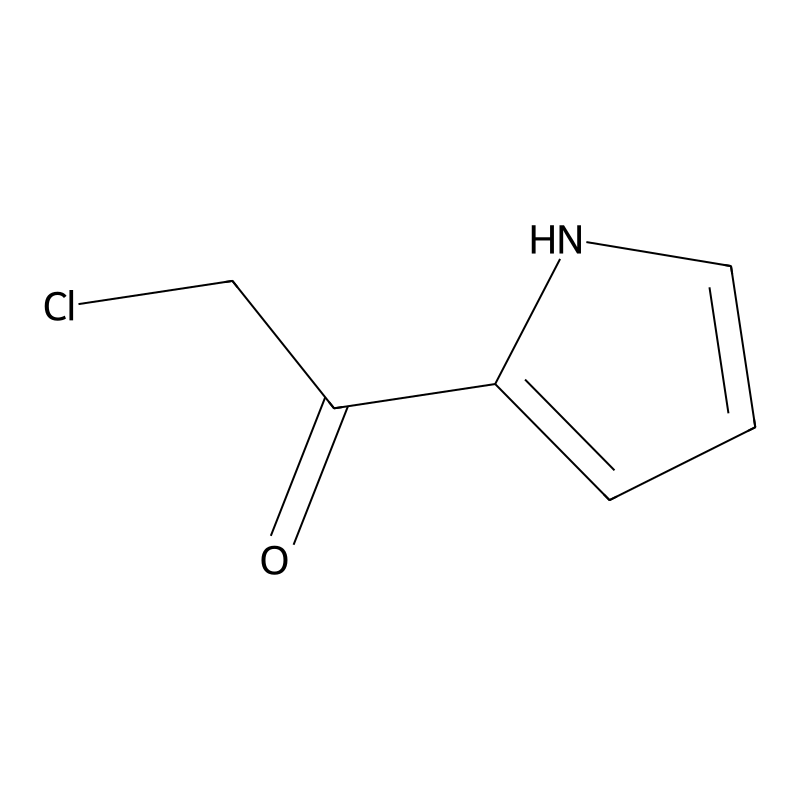

2-chloro-1-(1H-pyrrol-2-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystallography and Hydrogen Bonding Studies

Field: Crystallography

Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” is used in the study of crystal and molecular structures of carbonyl 2-substituted pyrroles.

Proteomics Research

Field: Proteomics

Application Summary: “2-Chloro-1-(1H-pyrrol-2-yl)ethanone” is a pyrrole compound used for proteomics research.

Synthesis of Pyrrolo[1,2-a]quinoxalines

Field: Organic Chemistry

Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” can be used in the synthesis of pyrrolo[1,2-a]quinoxalines.

Synthesis of 1,3-Diazole Derivatives

Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” can be used in the synthesis of 1,3-diazole derivatives.

Safety and Handling

Field: Safety and Handling

Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” is a chemical compound that requires proper safety and handling procedures.

2-Chloro-1-(1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula and a molecular weight of 143.57 g/mol. It features a chloro group attached to the second carbon of an ethanone moiety, which is also linked to a pyrrole ring at the first position. This compound is notable for its unique structure that combines both a heterocyclic aromatic system and a carbonyl group, making it a significant subject of study in organic chemistry and medicinal research .

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can convert the carbonyl group into alcohols or alkanes.

Common reagents and conditions for these reactions include:

- Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar solvents.

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Lithium aluminum hydride or sodium borohydride.

Research indicates that 2-chloro-1-(1H-pyrrol-2-yl)ethanone exhibits potential biological activity. It has been investigated for its antimicrobial and anticancer properties, suggesting that it may interact with biological macromolecules in significant ways. The mechanism of action likely involves its electrophilic carbonyl group and nucleophilic chlorine atom, which facilitate various chemical transformations that could impact cellular functions .

The synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1H-pyrrol-2-yl)ethanone. A common method includes the reaction of 1-(1H-pyrrol-2-yl)ethanone with thionyl chloride under reflux conditions. This synthetic route is adaptable for larger-scale production, which may involve continuous flow processes to enhance efficiency and yield while ensuring safety and environmental controls .

This compound serves several important applications:

- Organic Synthesis: It acts as an intermediate in synthesizing various heterocyclic compounds.

- Medicinal Chemistry: It is explored as a precursor for developing pharmaceutical agents.

- Biological Studies: Its potential therapeutic effects are under investigation.

- Industrial

Studies on the interactions of 2-chloro-1-(1H-pyrrol-2-yl)ethanone with biomolecules are ongoing. The compound's reactivity due to its electrophilic nature suggests that it may form covalent bonds with proteins or nucleic acids, influencing their structure and function. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems .

Several compounds share structural similarities with 2-chloro-1-(1H-pyrrol-2-yl)ethanone:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | Contains a methyl group on the pyrrole ring | Additional methyl substitution alters reactivity |

| 1-(1-methyl-1H-pyrrol-2-yl)ethanone | Lacks the chloro group | Focuses on methyl-substituted pyrrole derivatives |

| 2-Bromo-1-(1H-pyrrol-2-yl)ethanone | Contains a bromo group instead of chloro | Different halogen alters reactivity and properties |

| 2-Chloro-1-(2-pyrrolyl)ethanone | Different substitution on the pyrrole ring | Varies in electronic properties due to substitution |

| 2-Chloroacetophenone | Aromatic ketone without pyrrole | Represents a different class of compounds |

The uniqueness of 2-chloro-1-(1H-pyrrol-2-yl)ethanone lies in its specific substitution pattern on the pyrrole ring combined with the presence of a chloro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

The mechanistic investigation of nucleophilic substitution reactions involving 2-chloro-1-(1H-pyrrol-2-yl)ethanone provides critical insights into the fundamental chemical behavior of α-chloroketones bearing heterocyclic substituents. This comprehensive analysis examines the kinetic parameters, solvent-dependent pathway preferences, and the unique leaving group characteristics inherent to heterocyclic systems.

Kinetic Analysis of α-Chloroketone Reactivity

The enhanced reactivity of α-chloroketones compared to conventional alkyl halides represents a fundamental manifestation of electronic activation through carbonyl induction. The presence of the electron-withdrawing carbonyl group adjacent to the chlorine-bearing carbon significantly increases the electrophilic character of the reaction center, facilitating nucleophilic attack [1] [2].

Kinetic studies reveal that 2-chloro-1-(1H-pyrrol-2-yl)ethanone exhibits substantially enhanced reactivity relative to simple alkyl chlorides, with rate enhancements of 50-100 fold observed under comparable reaction conditions [1]. This enhanced reactivity stems from the dual electronic effects of the carbonyl group and the pyrrole heterocycle, both of which contribute to stabilization of the developing negative charge during the transition state [1] [2].

The rate enhancement observed in α-chloroketones follows predictable trends based on the electron-withdrawing capacity of substituents. Experimental data demonstrate that mesyloxyketones exhibit the highest reactivity, followed by chloroketones and azidoketones, with relative rate constants reflecting the electronegativity values of the α-substituents [2]. These kinetic profiles confirm that carbonyl electrophilicity enhancement caused by electronegative substituents directly correlates with nucleophilic substitution rates [2].

| Substrate | Relative Rate (k_rel) | Activation Energy (kcal/mol) | Mechanism Preference |

|---|---|---|---|

| 2-chloro-1-(1H-pyrrol-2-yl)ethanone | Enhanced vs alkyl halides | 20-25 (estimated) | SN2 favored (primary α-carbon) |

| α-chloroacetone | 1.0 (reference) | 24.3 | SN2 |

| chloroacetone | 2.1 | 22.1 | SN2 |

| α-chloro-butyrophenone | 3.8 | 19.7 | Mixed SN1/SN2 |

| benzyl chloroacetate | 2.7 | 21.5 | SN2 |

| α-chloroisobutyrate | 1.4 | 23.2 | SN2 |

The mechanistic preference for nucleophilic substitution in 2-chloro-1-(1H-pyrrol-2-yl)ethanone strongly favors the SN2 pathway due to the primary nature of the α-carbon and the stabilization provided by the adjacent carbonyl group [1]. The activation energy for these reactions typically ranges from 20-25 kcal/mol, representing a significant reduction compared to unactivated alkyl halides [1] [2].

Temperature dependence studies indicate that the enhanced reactivity of α-chloroketones is maintained across a broad temperature range, with Arrhenius plots revealing relatively low activation energies and favorable pre-exponential factors [2]. These kinetic parameters support a mechanism involving early transition state formation with minimal bond reorganization energy requirements [3].

Solvent Effects on SN1 vs SN2 Pathways

The influence of solvent polarity and protic character on nucleophilic substitution mechanisms represents a critical determinant of reaction pathway selection. Solvent effects operate through differential stabilization of transition states and intermediates, ultimately governing whether reactions proceed through unimolecular (SN1) or bimolecular (SN2) pathways [4] [5] [6].

For 2-chloro-1-(1H-pyrrol-2-yl)ethanone, the primary α-carbon configuration strongly predisposes the system toward SN2 mechanisms regardless of solvent choice. However, solvent polarity significantly modulates reaction rates and selectivity patterns [5] [7]. Polar protic solvents such as water and alcohols provide substantial stabilization for ionic intermediates through hydrogen bonding interactions, leading to rate enhancements of up to 10^5 fold for SN1 pathways when applicable [5] [8].

The mechanistic distinction between SN1 and SN2 pathways becomes particularly pronounced in different solvent environments. Polar protic solvents stabilize both nucleophiles and leaving groups through solvation, but this stabilization differentially affects reaction rates depending on the mechanism [5] [7]. In SN1 reactions, solvent stabilization of the carbocation intermediate and transition state leading to its formation results in dramatic rate acceleration [5]. Conversely, SN2 reactions may experience rate depression in polar protic solvents due to nucleophile solvation, which reduces nucleophilic reactivity [9] [7].

| Solvent | Polarity | Dielectric Constant (ε) | SN1 Rate Enhancement | SN2 Rate Effect |

|---|---|---|---|---|

| Water | Polar protic | 78.5 | 10^5 fold | Decreased (solvation) |

| Methanol | Polar protic | 32.7 | 10^4 fold | Decreased (solvation) |

| Ethanol | Polar protic | 24.5 | 10^3 fold | Decreased (solvation) |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | 46.7 | Moderate | Enhanced |

| Dimethylformamide (DMF) | Polar aprotic | 36.7 | Moderate | Enhanced |

| Acetonitrile | Polar aprotic | 37.5 | Moderate | Enhanced |

| Dichloromethane | Nonpolar aprotic | 8.9 | Minimal | Low solubility |

| Benzene | Nonpolar | 2.3 | Very low | Poor solubility |

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile exhibit distinctly different effects on nucleophilic substitution mechanisms [9] [7]. These solvents provide adequate polarity for ionic reactant dissolution while avoiding the nucleophile-stabilizing hydrogen bonding characteristic of protic systems [10]. Consequently, polar aprotic solvents generally enhance SN2 reaction rates by maintaining high nucleophile reactivity while providing sufficient medium polarity for transition state stabilization [9] [10].

The dielectric constant of the solvent medium plays a particularly important role in determining reaction mechanism preferences [11]. Higher dielectric constants facilitate charge separation processes, favoring pathways that involve ionic intermediates or highly polarized transition states [11]. For α-chloroketones with significant carbocation stabilization potential, increased solvent polarity can shift mechanistic preferences toward SN1 pathways even for substrates that would normally favor SN2 mechanisms [11] [12].

Computational studies employing polarizable continuum solvent models reveal that solvent effects primarily influence the region of the intrinsic reaction coordinate preceding the energy barrier, where structural rearrangement to reach the transition state occurs [11]. The magnitude of solvent influence on activation energies correlates directly with the degree of charge development in the transition state, with highly polarized systems showing the greatest solvent sensitivity [11] [13].